N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide
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Overview
Description
N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide is a synthetic compound characterized by its intricate chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide typically involves multiple steps, beginning with the formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core. This is followed by the introduction of the ethyl, oxo, and phenyl groups through various chemical reactions, including condensation, cyclization, and substitution reactions. Specific conditions such as temperature, solvent, and catalysts are critical to the success of each step.
Industrial Production Methods
On an industrial scale, the production of this compound may employ batch or continuous flow processes to optimize yield and purity. Industrial methods often leverage scalable reactions and cost-effective reagents. Purification steps like crystallization or chromatography are essential to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide can undergo a variety of chemical reactions:
Oxidation: : Under oxidative conditions, it can form additional oxo groups, potentially modifying its biological activity.
Reduction: : Reductive conditions may reduce the oxo group to a hydroxyl group or amine.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: : Hydrogen peroxide, potassium permanganate
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Substitution reagents: : Halides, organometallic reagents
Major Products
The major products formed depend on the specific reaction conditions, but typically include derivatives with modified functional groups that may have distinct physical and biological properties.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or anti-inflammatory effects, making it a candidate for drug development.
Medicine
In medicinal research, this compound's potential therapeutic applications are explored. It could serve as a lead compound in the development of new pharmaceuticals, particularly targeting diseases where heterocyclic compounds have shown efficacy.
Industry
Industrially, this compound could be utilized in the manufacturing of specialty chemicals, agrochemicals, or materials science applications due to its stability and reactivity.
Mechanism of Action
The precise mechanism by which this compound exerts its effects is often studied using various biochemical assays and computational models. It likely interacts with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can be elucidated through techniques like molecular docking, crystallography, and bioassays.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide include other pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, such as:
N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide
N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide
Highlighting Its Uniqueness
The uniqueness of this compound lies in the specific substitutions on the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core. These substitutions can significantly affect its chemical reactivity and biological activity, making it distinct from similar compounds.
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Properties
IUPAC Name |
N-(4-ethyl-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2/c1-2-19-21(16-9-5-3-6-10-16)22-25-15-18-20(29(22)26-19)13-14-28(24(18)31)27-23(30)17-11-7-4-8-12-17/h3-15H,2H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKCJORAXNFWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)NC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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